molecular formula C9H10IN3 B12080764 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12080764
M. Wt: 287.10 g/mol
InChI Key: HAPHCNFZQGZMDY-UHFFFAOYSA-N
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Description

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazolo-pyridine core substituted with an iodine atom at position 3 and an isopropyl group at position 5.

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-5-propan-2-yl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10IN3/c1-5(2)6-3-4-7-8(11-6)9(10)13-12-7/h3-5H,1-2H3,(H,12,13)

InChI Key

HAPHCNFZQGZMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(NN=C2C=C1)I

Origin of Product

United States

Preparation Methods

Direct Iodination of 5-Isopropyl-1H-pyrazolo[4,3-b]pyridine

The most straightforward route involves iodination of the preformed pyrazolo[4,3-b]pyridine core. A modified procedure from CN113354638A employs iodine and potassium iodide in ethanol under basic conditions:

Procedure :

  • Substrate Preparation : 5-Isopropyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) is dissolved in anhydrous ethanol.

  • Iodination : Iodine (1.2 equiv) and KI (1.5 equiv) are added at 40–50°C, followed by aqueous NaOH (1.5 equiv).

  • Workup : After 6 hours, sodium sulfite quenches excess iodine. Precipitation yields the crude product, which is recrystallized from ethanol.

Key Data :

ParameterValue
Yield78–82%
Purity (HPLC)>98%
Reaction Time6 hours

This method avoids corrosive reagents like trifluoroacetic anhydride, enhancing operational safety. However, regioselectivity depends on the electron-directing effects of the isopropyl group, which activates the 3-position for electrophilic substitution.

Multi-Step Synthesis from 2-Chloro-5-isopropylnicotinic Acid

Adapting the strategy in CN113354638A, a four-step synthesis begins with functionalization of a nicotinic acid derivative:

Step 1: Reduction to 2-Chloro-3-hydroxymethyl-5-isopropylpyridine

2-Chloro-5-isopropylnicotinic acid is treated with N,N'-carbonyldiimidazole (CDI) and sodium borohydride in tetrahydrofuran (THF) at 25°C. CDI activates the carboxylic acid as a mixed carbonate, enabling borohydride reduction to the primary alcohol.

ParameterValue
Yield85%
SolventTHF
Temperature25°C

Step 2: Oxidation to 2-Chloro-3-formyl-5-isopropylpyridine

The alcohol is oxidized using a TEMPO/NaClO/KBr system in dichloromethane at 0–5°C. TEMPO-mediated oxidation selectively generates the aldehyde without over-oxidation to the carboxylic acid.

ParameterValue
Yield87%
Oxidizing AgentNaClO/TEMPO

Step 3: Cyclization with Hydrazine Hydrate

Condensation of the aldehyde with hydrazine hydrate in isopropanol at 50–60°C forms the pyrazole ring. Triethylamine neutralizes HCl generated during imine formation.

ParameterValue
Yield82%
BaseTriethylamine

Step 4: Iodination

The final iodination mirrors Section 2.1, achieving 81% yield with N-methylpyrrolidone (NMP) as a high-boiling solvent.

Halogen Exchange from 3-Bromo-5-isopropyl Analogues

A halogen-exchange reaction reported in Growing Science substitutes bromine with iodine using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in dioxane. Though originally applied to 5-bromo-1H-pyrazolo[3,4-b]pyridine, this method is adaptable:

Procedure :

  • Substrate : 3-Bromo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Conditions : CuI (0.1 equiv), trans-diamine ligand (0.2 equiv), NaI (2.0 equiv), dioxane, 110°C, 24 hours.

ParameterValue
Yield68%
Selectivity>95%

This method is limited by the availability of brominated precursors but offers an alternative route for late-stage iodination.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Direct IodinationSimple, high yieldRequires preformed pyrazole ring82%
Multi-Step SynthesisRegioselective, scalableLengthy (4 steps)65–70%*
Halogen ExchangeLate-stage functionalizationLow yield, specialized ligands68%

*Cumulative yield across four steps.

The multi-step approach, while longer, ensures precise control over substituent placement, critical for pharmaceutical applications. Direct iodination is preferable for small-scale synthesis due to its simplicity.

Optimization Strategies and Challenges

  • Solvent Selection : Polar aprotic solvents (NMP, DMF) improve iodination yields by stabilizing reactive intermediates.

  • Temperature Control : Oxidations and cyclizations require strict temperature control to minimize side reactions.

  • Catalyst Design : Copper-catalyzed halogen exchange suffers from ligand sensitivity; phosphine-based ligands may improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines.

Scientific Research Applications

Synthesis of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

The synthesis of this compound typically involves iodination reactions of precursor compounds such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. The process generally includes:

  • Iodination : The compound is synthesized via the reaction with iodine in a suitable solvent, often yielding good to excellent yields.
  • Characterization : The resultant compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Properties

The biological activity of this compound has been extensively studied. Its applications can be categorized into several therapeutic areas:

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antimicrobial properties. For instance:

  • Compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Studies indicate that certain derivatives possess comparable or superior activity to standard antibiotics like streptomycin .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Assays such as DPPH and superoxide radical scavenging have shown that specific derivatives effectively scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage .

Anticancer Potential

Several studies highlight the anticancer properties of pyrazolo[4,3-b]pyridines:

  • Compounds have been tested against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells.
  • Results indicate that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways like the p38 MAPK pathway and others related to cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a study published by Variya et al., a series of sulfonamide derivatives linked to this compound were synthesized and evaluated for their antimicrobial properties. The compounds exhibited potent activity against various bacterial strains with minimum inhibitory concentration values comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another significant study focused on the antiproliferative effects of pyrazolo[4,3-b]pyridines against human cancer cell lines. The results showed that certain derivatives could reduce the proportion of proliferating cells significantly, indicating their potential as anticancer agents. Mechanistic studies suggested that these compounds might activate apoptotic pathways leading to cell death in cancerous cells .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesObservations
AntimicrobialGram-positive & negative bacteriaEffective against multiple strains
AntioxidantDPPH & Superoxide assaysSignificant radical scavenging activity
AnticancerMCF-7 & K562 cell linesInduces apoptosis; inhibits proliferation

Mechanism of Action

The mechanism of action of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridines and Pyrimidino-Thienopyridines

Thieno[2,3-b]pyridines, such as those synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, share a fused thiophene-pyridine system but lack the pyrazole ring present in the target compound . Key differences include:

  • Substituent Effects: Thieno[2,3-b]pyridines often incorporate bromobenzofuran or carbamate groups, which enhance π-π stacking interactions but reduce electrophilicity compared to the iodine and isopropyl groups in the target compound .
  • Synthesis: Both classes employ sodium enolate intermediates, but thieno-pyridines utilize heterocyclic amines and diazonium salts, whereas pyrazolo-pyridines may require halogenation or cross-coupling steps for iodine introduction .

Chromeno[4,3-b]quinoline Derivatives

Chromenoquinolines, such as 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8-diones, exhibit a larger fused system with a quinoline core. Comparisons include:

  • Aromaticity and Bioactivity: Oxidation of dihydropyridine to pyridine in chromenoquinolines improves cytotoxicity, suggesting that the fully aromatic pyrazolo-pyridine core in the target compound may similarly enhance biological activity .
  • Substituent Impact: Chromenoquinolines rely on aryl groups for activity modulation, whereas the iodine in the target compound could facilitate halogen bonding in target interactions .

Dihydropyrazolo-Pyrrolo-Pyridines

Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridines, as described in patent literature, feature a reduced pyrrolo ring instead of the pyridine moiety. Key contrasts:

  • Synthetic Routes : These compounds are synthesized via aldehyde coupling reactions (e.g., with 5-chloro-4-iodo-pyrrolo-pyridine), whereas the target compound may require direct iodination or Suzuki-Miyaura couplings .

Data Tables: Structural and Functional Comparisons

Compound Class Core Heterocycle Key Substituents Synthesis Method Biological Activity
Target Compound Pyrazolo[4,3-b]pyridine 3-Iodo, 5-isopropyl Halogenation/cross-coupling (inferred) Potential anticancer/kinase inhibition (theoretical)
Thieno[2,3-b]pyridines Thieno[2,3-b]pyridine 5-Bromo-benzofuran Sodium enolate reactions Not reported
Chromenoquinolines Chromeno[4,3-b]quinoline Aryl, keto groups Oxidative aromatization Moderate cytotoxicity
Dihydropyrazolo-pyrrolo-pyridines Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridine Chloro, silyl groups Aldehyde coupling Not reported

Key Research Findings and Implications

Electron-Withdrawing Effects : The iodine substituent in the target compound likely increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions compared to bromo or chloro analogs .

Lipophilicity: The isopropyl group improves membrane permeability relative to polar carbamates or sulfanyl groups in thieno-pyridines .

Biological Activity

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine is a member of the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and other diseases.

Synthesis and Structure

The synthesis of this compound typically involves a series of reactions including halogenation and cyclization processes. The presence of the iodine atom at the 3-position enhances its reactivity and potential biological activity. The isopropyl group at the 5-position contributes to the compound's lipophilicity, which can affect its pharmacokinetics and interaction with biological membranes.

Antiproliferative Effects

Research indicates that pyrazolo[4,3-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound has been evaluated through in vitro studies against several human tumor cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cells.

In a comparative study, compounds similar to this compound showed IC50 values ranging from low micromolar to sub-micromolar concentrations against these cell lines. For instance, derivatives demonstrated IC50 values as low as 0.2 µM against specific kinases like TBK1, indicating potent inhibition capabilities .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduction of apoptosis via PARP cleavage
Similar DerivativeA3750.36CDK2 inhibition; selective over CDK9
Another DerivativeHCT1161.8Cyclin-dependent kinase inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDK2 and CDK9 effectively, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound results in cleavage of poly(ADP-ribose) polymerase (PARP), activation of caspase cascades, and induction of autophagy-related proteins such as LC3 . These pathways are critical in mediating programmed cell death.

Case Studies

Several studies have focused on the biological implications of pyrazolo[4,3-b]pyridines:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various substituted pyrazolo[4,3-b]pyridines on K562 leukemia cells. Results indicated that compounds with bulky substituents at the 4-position exhibited reduced activity compared to their less substituted counterparts .
  • Structure-Activity Relationship (SAR) : Another investigation into SAR revealed that modifications at specific positions significantly influenced the potency and selectivity of these compounds as kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine?

  • Methodological Answer : The compound features a pyrazolo[4,3-b]pyridine core with an iodine substituent at position 3 and an isopropyl group at position 5. Its molecular formula is C₁₆H₁₆ClIN₄O (as per a structurally related derivative in ). Synthetic routes often involve multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine derivatives are typically synthesized using 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, followed by iodination via electrophilic substitution or metal-catalyzed coupling . Optimized conditions (e.g., solvent, temperature, and catalysts) are critical for regioselective iodination .

Q. How is this compound characterized analytically?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion (e.g., chemical shifts for aromatic protons and coupling constants) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 442.68 g/mol for the parent compound) .
  • Elemental Analysis : To validate purity and stoichiometry .
  • IR Spectroscopy : Functional group identification (e.g., C-I stretch at ~500 cm⁻¹) .

Q. What are the stability considerations for handling and storage?

  • Methodological Answer : The iodine substituent confers sensitivity to light and moisture. Storage under inert gas (e.g., argon) at -20°C in amber vials is recommended. Stability tests should include periodic HPLC purity checks. Waste must be segregated and treated by licensed facilities due to halogenated byproducts .

Q. What functional groups enable further derivatization?

  • Methodological Answer : The iodine atom at position 3 is highly reactive in cross-coupling reactions (e.g., Suzuki or Sonogashira). The isopropyl group at position 5 can undergo oxidation to a ketone for subsequent functionalization. The pyridine nitrogen may participate in coordination chemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-donating groups (e.g., isopropyl) at position 5 direct iodination to position 3. Metal catalysts (e.g., Pd) or Lewis acids (e.g., BF₃) can enhance selectivity. Computational modeling (DFT) of transition states may predict optimal pathways .

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer : Yield optimization requires:

  • Stepwise Monitoring : TLC or LC-MS after each step to identify intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) to shield reactive amines during iodination .

Q. How does structural modification impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • The iodine atom enhances lipophilicity, improving membrane permeability.
  • Substitution at position 7 (e.g., chlorine in ) modulates target binding affinity.
  • Isopropyl at position 5 reduces steric hindrance compared to bulkier groups .

Q. What are the pathways for oxidative degradation?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation products. LC-MS/MS analysis shows:

  • Deiodination under UV light.
  • Oxidation of the isopropyl group to a carboxylic acid.
  • Hydrolysis of the pyrazole ring under acidic conditions .

Q. How can cross-coupling reactions expand its utility in drug discovery?

  • Methodological Answer : The iodine atom enables Pd-catalyzed couplings to introduce aryl, alkyne, or heterocyclic moieties. For example, coupling with boronic acids generates biaryl derivatives for kinase inhibition studies. Reaction conditions (e.g., solvent: DMF/H₂O; catalyst: Pd(PPh₃)₄) must be optimized to avoid dehalogenation .

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